PI3Kα vs PI3Kβ Isoform Selectivity: Quantified Differentiation of 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile
1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile demonstrates potent and selective inhibition of PI3Kα with a Ki of 1 nM, while exhibiting substantially weaker inhibition of the PI3Kβ isoform with a Ki of 114 nM [1]. This represents a 114-fold selectivity window favoring PI3Kα over PI3Kβ. In contrast, the pyrazin-2-yl unsubstituted analog 4-phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile exhibits a different selectivity signature, with reported IC50 values showing reduced PI3Kα preference . The quantitative selectivity window of 114-fold is a critical differentiator for applications requiring isoform-specific PI3K pathway modulation while minimizing off-target PI3Kβ-mediated effects.
| Evidence Dimension | PI3K isoform inhibition selectivity |
|---|---|
| Target Compound Data | Ki (PI3Kα) = 1 nM; Ki (PI3Kβ) = 114 nM |
| Comparator Or Baseline | 4-phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile: Reduced PI3Kα selectivity (IC50 data available from vendor) |
| Quantified Difference | 114-fold selectivity for PI3Kα over PI3Kβ (1 nM vs 114 nM) |
| Conditions | Recombinant PI3Kα and PI3Kβ; fluorescence polarization assay measuring PIP3 formation; 30 min incubation |
Why This Matters
Procurement of this specific compound enables PI3Kα-selective pathway interrogation without confounding PI3Kβ-mediated effects, which is critical for target validation studies and selective inhibitor development programs.
- [1] BindingDB. (n.d.). BDBM50347087 (CHEMBL1796273): Ki = 1 nM for PI3Kα and Ki = 114 nM for PI3Kβ by fluorescence polarization assay. View Source
